Cas no 2094159-17-6 (N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide)

N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide is a specialized sulfonamide derivative featuring a but-2-ynamide moiety linked to a 3-methylpiperidine-substituted phenyl ring. This compound is of interest in medicinal chemistry and drug development due to its structural complexity, which combines a sulfonamide group—known for its bioactivity—with an alkyne-functionalized amide. The 3-methylpiperidine moiety enhances lipophilicity and potential membrane permeability, while the sulfonyl group may contribute to target binding interactions. Its modular structure allows for further derivatization, making it a versatile intermediate in the synthesis of pharmacologically relevant molecules. The compound’s well-defined stereochemistry and purity are critical for research applications requiring precise molecular interactions.
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide structure
2094159-17-6 structure
Product Name:N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide
CAS No:2094159-17-6
MF:C17H22N2O3S
MW:334.433183193207
CID:6526127
PubChem ID:122159946
Update Time:2025-11-02

N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26583214
    • N-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methyl]but-2-ynamide
    • 2094159-17-6
    • N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide
    • Z2013182437
    • AKOS033732491
    • Inchi: 1S/C17H22N2O3S/c1-3-5-17(20)18-12-15-7-9-16(10-8-15)23(21,22)19-11-4-6-14(2)13-19/h7-10,14H,4,6,11-13H2,1-2H3,(H,18,20)
    • InChI Key: RDOONCBHTFYIQV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CNC(C#CC)=O)=CC=1)(N1CCCC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 334.13511374g/mol
  • Monoisotopic Mass: 334.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.9Ų

N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583214-0.05g
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide
2094159-17-6 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide

N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide (CAS 2094159-17-6): A Comprehensive Overview

In the rapidly evolving field of medicinal chemistry and drug discovery, N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide (CAS 2094159-17-6) has emerged as a compound of significant interest. This synthetic molecule, characterized by its unique sulfonylphenyl and but-2-ynamide moieties, offers a wide range of potential applications in pharmaceutical research and development. Its molecular structure combines a 3-methylpiperidin-1-yl group with a phenylmethyl backbone, making it a versatile candidate for various biochemical studies.

The growing demand for novel therapeutic agents has placed compounds like N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide at the forefront of research. Recent trends in drug discovery emphasize the importance of sulfonamide-based compounds, which are known for their bioactivity and pharmacological potential. This compound's CAS 2094159-17-6 identifier ensures precise tracking in scientific literature and regulatory documentation, a critical factor for researchers and manufacturers alike.

One of the key features of N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide is its potential role in targeting specific enzyme pathways. The sulfonyl group in its structure is particularly noteworthy, as it often contributes to enhanced binding affinity in drug-receptor interactions. This characteristic aligns with current industry focus on precision medicine and targeted therapies, addressing frequently searched topics in pharmaceutical science.

From a synthetic chemistry perspective, the but-2-ynamide portion of the molecule presents interesting possibilities for further derivatization. This flexibility makes CAS 2094159-17-6 a valuable building block in medicinal chemistry, particularly in the development of small molecule inhibitors - a hot topic in current drug discovery research. The compound's structural features may offer advantages in terms of metabolic stability and bioavailability, crucial factors in pharmaceutical development.

The pharmaceutical industry's increasing interest in N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide is reflected in recent patent filings and research publications. Its potential applications span various therapeutic areas, though specific indications remain under investigation. Researchers are particularly intrigued by the compound's 3-methylpiperidin-1-yl component, which may influence its pharmacokinetic properties and target selectivity.

Quality control and characterization of CAS 2094159-17-6 are essential aspects of its research utility. Advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to verify the compound's purity and structural integrity. These procedures align with current Good Manufacturing Practice (cGMP) standards, a frequently searched topic in pharmaceutical quality assurance discussions.

In the context of drug discovery workflows, N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide represents an interesting case study in structure-activity relationship (SAR) exploration. The compound's modular design allows for systematic modification of its phenylmethyl and sulfonyl components, enabling researchers to optimize desired pharmacological properties. This approach resonates with current trends in rational drug design and computational chemistry applications.

The stability profile of CAS 2094159-17-6 under various storage conditions is another area of practical importance. Proper handling and storage protocols are crucial for maintaining the compound's integrity, especially considering the but-2-ynamide group's potential reactivity. These considerations are particularly relevant for research laboratories and pharmaceutical development facilities.

As the scientific community continues to explore the potential of N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide, its role in addressing current challenges in drug development becomes increasingly apparent. The compound's unique structural features position it as a valuable tool for investigating new therapeutic approaches, particularly in areas requiring selective molecular targeting. Future research directions may focus on optimizing its physicochemical properties and exploring novel synthetic routes.

In conclusion, N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide (CAS 2094159-17-6) represents an important addition to the medicinal chemist's toolbox. Its combination of sulfonylphenyl and but-2-ynamide functionalities offers numerous possibilities for pharmaceutical innovation. As research progresses, this compound may contribute significantly to advancements in drug discovery and development, addressing many of the current needs and challenges in the field.

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